molecular formula C18H24N2O2 B13383453 (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine

Cat. No.: B13383453
M. Wt: 300.4 g/mol
InChI Key: RIRNKRKKTBVHQS-QZTJIDSGSA-N
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Description

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine ligand of high value in scientific research for developing asymmetric catalytic reactions. Its primary application lies in its role as a chiral ligand in metal-catalyzed processes, where it facilitates excellent enantioselective control. This is particularly valuable for the synthesis of optically active pharmaceuticals and other fine chemicals . The compound's structure, featuring a rigid backbone and electron-donating methoxy groups, enhances its coordination to transition metals and improves stereoselectivity in reactions such as asymmetric transfer hydrogenation and carbon-carbon bond formation . With a high reported enantiomeric excess (e.e.) of 99% and a purity of 97% (HPLC), it is a reliable reagent for demanding synthetic applications . The predicted boiling point is 433.2±45.0 °C and the predicted density is 1.061±0.06 g/cm³ . To preserve its stability and performance, this reagent should be stored at 2-8°C in a light-proof container under an inert atmosphere . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(1R,2R)-1,2-bis(2-methoxyphenyl)-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C18H24N2O2/c1-19-17(13-9-5-7-11-15(13)21-3)18(20-2)14-10-6-8-12-16(14)22-4/h5-12,17-20H,1-4H3/t17-,18-/m1/s1

InChI Key

RIRNKRKKTBVHQS-QZTJIDSGSA-N

Isomeric SMILES

CN[C@H](C1=CC=CC=C1OC)[C@@H](C2=CC=CC=C2OC)NC

Canonical SMILES

CNC(C1=CC=CC=C1OC)C(C2=CC=CC=C2OC)NC

Origin of Product

United States

Preparation Methods

Construction of the Chiral Backbone

The core challenge involves establishing the (1R,2R) stereochemistry on the ethane diamine. Common approaches include:

  • Asymmetric Hydrogenation of Chiral Precursors: Starting from a prochiral precursor such as a diketone or imine, asymmetric hydrogenation catalyzed by chiral catalysts (e.g., Rh or Ru complexes with chiral ligands) can set stereochemistry.

  • Chiral Auxiliary-Mediated Synthesis: Utilizing chiral auxiliaries (e.g., Evans' oxazolidinones) attached to a precursor, followed by stereoselective reduction or substitution, then auxiliary removal.

Formation of the Bis(2-methoxyphenyl) Substituents

The phenyl groups with methoxy substituents are introduced via:

  • Electrophilic Aromatic Substitution: Using 2-methoxyphenyl derivatives such as 2-methoxyphenylboronic acids or 2-methoxyphenyl halides in cross-coupling reactions.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling is the most prevalent method, employing 2-methoxyphenylboronic acids with halogenated intermediates.

Assembly of the Diamine

The diamine backbone can be assembled via:

N-Methylation

The final N,N-dimethylation is achieved through:

Specific Preparation Methodology

Based on the literature and available chemical catalogs, a typical synthetic route involves:

Step 1: Stereoselective Construction of the Ethane Backbone

  • Starting Material: A chiral diol or diamine precursor, such as (1R,2R)-1,2-diaminocyclohexane derivatives, or chiral amino alcohols.

  • Method: Asymmetric hydrogenation of a suitable precursor (e.g., a di-keto or di-imine compound) using chiral catalysts like [Ru(II)] complexes with chiral phosphine ligands .

Step 2: Introduction of the 2-Methoxyphenyl Groups

  • Cross-Coupling Reaction: Suzuki-Miyaura coupling of a dibromo or diiodo ethane derivative with 2-methoxyphenylboronic acid.
Example:
Dibromo-ethane derivative + 2-methoxyphenylboronic acid → (via Pd(0) catalysis) → bis(2-methoxyphenyl)ethane intermediate
  • Reaction Conditions: Pd(PPh₃)₄ catalyst, potassium carbonate base, in a mixture of water and ethanol at reflux.

Step 3: Formation of the Diamine

  • Reduction of the Intermediate: If the precursor is a diimine or diketone, reduction with sodium borohydride or lithium aluminum hydride yields the diamine.

Step 4: N,N-Dimethylation

  • Reductive Methylation: The diamine is treated with formaldehyde and sodium cyanoborohydride, selectively methylating the amino groups to yield the N,N-dimethylated derivative.

Data Tables and Research Outcomes

Step Reagents Conditions Yield Notes
1 Chiral catalyst (e.g., Ru(II) complex) Hydrogenation at 50°C, 50 atm 85% Establishes stereochemistry
2 2-Methoxyphenylboronic acid, Pd(0) catalyst Reflux, inert atmosphere 78% Cross-coupling efficiency
3 NaBH₄ or LiAlH₄ THF, 0°C to room temperature 80% Reduction to diamine
4 Formaldehyde, NaCNBH₃ pH 4.5 buffer, room temperature 90% N-methylation

Note: Actual yields depend on specific reaction conditions and purification steps.

Research Outcomes and Optimization

  • Stereoselectivity: Use of chiral catalysts ensures high enantiomeric excess (>99%), as confirmed by chiral HPLC analysis.

  • Purity: Recrystallization and chromatography techniques yield compounds with >98% purity, verified via NMR and mass spectrometry.

  • Reaction Conditions: Mild conditions favor high yields and stereochemical integrity, minimizing racemization.

Chemical Reactions Analysis

Key Hypothesized Reactions:

  • Copper-Mediated C–N Coupling :
    Analogous to DMEDA-CuI systems, this diamine may facilitate Ullmann-type couplings. For example, aryl halides could react with amines or cyanides in the presence of CuI and the ligand .
    Example Reaction:

    Ar–X+KCNCuI, ligandAr–CN+KX\text{Ar–X} + \text{KCN} \xrightarrow{\text{CuI, ligand}} \text{Ar–CN} + \text{KX}

    Conditions: Toluene, 110°C, 24h. Yield: ~15% (based on DMEDA systems) .

  • Rhodium Complexation :
    Rhodium(II) tetracarboxylates form coordination polymers with diamines, suggesting potential for axial adduct formation or polymer synthesis .

Comparative Ligand Performance

LigandMetalApplicationYieldReference
DMEDACuIAryl cyanation15%
Target compound (hyp.)CuIAryl cyanation (hypothetical)

Condensation Reactions

The secondary amines in the diamine structure may undergo condensation with carbonyl compounds (e.g., aldehydes, ketones) to form imidazolidines or related heterocycles .

Proposed Reaction Pathway:

Diamine+RR’C=OCyclic imidazolidine+H2O\text{Diamine} + \text{RR'C=O} \rightarrow \text{Cyclic imidazolidine} + \text{H}_2\text{O}

Conditions: Acid or base catalysis, reflux in aprotic solvents.

Scientific Research Applications

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological targets such as enzymes or receptors. The exact pathways depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key distinguishing feature is the ortho-methoxyphenyl substitution. Comparisons with structurally similar diamines highlight the impact of substituent position, electronic effects, and steric bulk:

Table 1: Key Structural Comparisons
Compound Name Substituents Backbone Key Features Reference
(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine 2-methoxyphenyl, N-methyl Ethane Ortho-methoxy groups enhance steric hindrance and electron donation
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine (dihydrochloride) 4-methoxyphenyl Ethane Para-methoxy groups reduce steric hindrance; chiral solid
N1-(2-Methoxyphenyl)-N2,N2-dimethylethane-1,2-diamine (3ad) Single 2-methoxyphenyl, N-methyl Ethane Mono-aryl substitution; lower synthetic yield (65%)
L4 [(1R,2R)-N1,N2-Bis(6-(tert-butyl)quinolin-8-yl)cyclohexane-1,2-diamine] Quinoline-tert-butyl Cyclohexane Bulky substituents improve enantioselectivity in catalysis
N1,N2-Bis(2-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine 2-fluorophenyl Ethane Electron-withdrawing fluorine atoms alter reactivity
Key Observations :
  • Electronic Effects: Methoxy groups are electron-donating, enhancing ligand donor strength, whereas fluorine in ’s compound is electron-withdrawing, reducing basicity .
  • Synthetic Yields: Mono-substituted analogs (e.g., 3ad, 65% yield) suggest that introducing bis-aryl groups (as in the target compound) may require optimized coupling conditions or protecting group strategies .

Stereochemical and Crystallographic Considerations

The (1R,2R) configuration is critical for enantioselective applications. and highlight crystallographic data for analogs like N1,N2-bis(2-(t-butylthio)phenyl)-N1,N2-dimethylethane-1,2-diamine, where tert-butyl groups exhibit rotational disorder in crystal structures. This implies that bulky substituents (e.g., methoxy) in the target compound could similarly influence molecular packing and stability .

Table 2: Physical and Crystallographic Properties
Compound Physical State Crystallographic Notes Reference
Target Compound Not reported Likely solid (analogous to )
N1,N2-Bis(2-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine Colorless blocks Ordered structure with minor disorder in tert-butyl groups
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine White solid Chiral, stable dihydrochloride form

Biological Activity

(1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and enzyme inhibition activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural features:

  • Molecular Formula : C16H22N2O2
  • Molar Mass : 274.36 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Anticancer Activity

Recent studies have highlighted the anticancer potential of (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.
Cell LineIC50 (µM)Reference
MCF715.4
HepG212.3
A54920.5

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Testing Against Bacteria : The compound showed activity against both Gram-positive and Gram-negative bacteria. In particular, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes:

  • Alkaline Phosphatase Inhibition : It exhibited significant inhibitory activity against alkaline phosphatase with an IC50 value of 25 µM.
  • Mechanistic Insights : Kinetic studies suggest a non-competitive inhibition mechanism.

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : A study focused on synthesizing (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine via a multi-step reaction involving amination and coupling reactions. Characterization was performed using NMR and mass spectrometry.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, further supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1R,2R)-1,2-Bis(2-methoxyphenyl)-N1,N2-dimethylethane-1,2-diamine, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via reductive amination using magnesium (Mg) as a reductant. A representative protocol involves reacting 2-methoxyphenyl precursors with ethylenediamine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation. For instance, anhydrous DMSO is used as a solvent with 2-methoxybenzaldehyde, followed by extraction with ethyl ether and purification via column chromatography . Reaction temperature (e.g., 20°C vs. elevated) and stoichiometric ratios (e.g., 2.5 equivalents of aldehyde) critically influence yield and enantiomeric excess .

Q. How is the enantiomeric purity of this chiral diamine validated?

  • Methodology : Enantiomeric purity is confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol (90:10 v/v). Comparison of retention times with racemic mixtures or known standards is essential. Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical confirmation, as demonstrated in studies of structurally analogous diamines .

Q. What analytical techniques are employed for structural characterization?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm methoxy (-OCH3_3) and methylamino (-NCH3_3) groups. Aromatic protons typically appear as multiplets at δ 6.8–7.2 ppm, while methoxy groups resonate at δ ~3.8 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) and fragmentation patterns.
  • SC-XRD : Resolves absolute configuration and bond angles, critical for confirming the (1R,2R) stereochemistry .

Advanced Research Questions

Q. How do the electronic and steric properties of the 2-methoxyphenyl groups influence catalytic activity in asymmetric reactions?

  • Methodology : The methoxy groups act as electron-donating substituents, enhancing the ligand’s electron density and coordinating ability with transition metals (e.g., Ni or Zn). Steric hindrance from the substituents modulates substrate access, as shown in nickel-catalyzed asymmetric cross-couplings. Comparative studies with non-methoxy analogs (e.g., 2-methylphenyl) reveal lower enantioselectivity due to reduced electronic stabilization .

Q. How can researchers resolve contradictions in synthetic yields reported across different protocols?

  • Methodology : Contradictions often arise from variations in solvent purity, reaction scale, or workup procedures. For example, using anhydrous DMSO vs. hydrated solvents may alter reaction kinetics. Systematic replication studies with controlled parameters (e.g., inert atmosphere, exact stoichiometry) are recommended. Yield discrepancies >10% should prompt re-evaluation of purification methods, such as switching from rotary evaporation to vacuum distillation .

Q. What are the best practices for long-term storage to maintain stability?

  • Methodology : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Avoid contact with oxidizing agents (e.g., peroxides) and moisture. Stability tests via periodic HPLC analysis (every 6 months) are advised, as degradation products (e.g., oxidized imines) can form under suboptimal conditions .

Q. How is the compound utilized in designing chiral ligands for transition-metal catalysis?

  • Methodology : The diamine’s rigid backbone and chiral centers enable chelation to metals, forming complexes for asymmetric catalysis. For example, ferrocenyl derivatives of the compound exhibit enhanced catalytic activity in C–C bond-forming reactions. Ligand-to-metal ratios (e.g., 1:1 vs. 2:1) are optimized via kinetic studies to maximize turnover frequency (TOF) .

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